(2-Bromophenyl)methoxyazanium;chloride
Description
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Properties
IUPAC Name |
(2-bromophenyl)methoxyazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5H2,9H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIDCFSUYFPRJS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO[NH3+])Br.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370720 | |
| Record name | 1-[(Ammoniooxy)methyl]-2-bromobenzene chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51572-91-9 | |
| Record name | 1-[(Ammoniooxy)methyl]-2-bromobenzene chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2-Bromophenyl)methoxyazanium;chloride , also known as a quaternary ammonium salt, has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the bromophenyl group and a methoxy functional group contributes to its unique chemical properties, which are crucial for its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Alkylation Reactions : Using appropriate alkyl halides with methoxyazanium salts.
- Salt Formation : Reacting the base form of the azanium with hydrochloric acid to form the chloride salt.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Properties : It has shown potential as an antimicrobial agent against various bacterial strains.
- Anticancer Activity : Laboratory studies suggest it may inhibit cancer cell proliferation, particularly in breast cancer (MCF-7) cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the expression of pro-inflammatory markers.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures possess significant antimicrobial properties. For instance, a study showed that derivatives of bromophenyl compounds exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
This suggests that the compound may be developed further for pharmaceutical applications targeting infections.
Anticancer Activity
A significant finding was reported in a study examining the effects of this compound on MCF-7 cells. The compound demonstrated an IC50 value of 5.56 μM, indicating potent anti-proliferative effects. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
Anti-inflammatory Mechanisms
The anti-inflammatory properties were assessed through in vitro experiments measuring the expression levels of cyclooxygenase-2 (COX-2) in RAW264.7 macrophages. The results indicated that treatment with this compound significantly reduced COX-2 expression compared to control groups.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that while many share antimicrobial and anticancer properties, this compound exhibits enhanced potency due to its specific functional groups.
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Quaternary Ammonium Salt | Yes | Yes |
| 4-Bromobenzylamine | Aromatic Amine | Moderate | No |
| 2-(Chlorophenyl)methylamine | Aromatic Amine | Yes | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
